Chemical structure and properties of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
Chemical structure and properties of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
An In-Depth Technical Guide to Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Thiazole Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its versatile structure has been a fertile ground for the development of therapeutics ranging from antimicrobial to anticancer agents. This guide focuses on a specific, novel derivative: Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate. While direct experimental data for this exact molecule is not extensively available in public literature, this document serves as a comprehensive technical guide by extrapolating from well-documented, structurally related analogs. By examining the constituent parts of the molecule—the 2-aminothiazole core, the 2-pyrrolidinyl substituent, and the 4-amino and 5-ethoxycarbonyl groups—we can construct a scientifically rigorous profile of its probable chemical properties, a plausible synthetic route, and its potential as a pharmacologically active agent. This guide is intended for researchers and drug development professionals, providing both a theoretical framework and practical, actionable protocols to facilitate further investigation into this promising compound.
The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous pharmaceuticals.[1] The 2-aminothiazole moiety, in particular, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This has led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The electronic properties of the 2-aminothiazole ring system, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive starting point for the design of new therapeutic agents.
Structural Analysis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
The specific substitutions on the 2-aminothiazole core of the target compound are expected to significantly influence its chemical properties and biological activity.
-
The 2-(pyrrolidin-1-yl) Group: The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that is frequently incorporated into drug molecules to enhance potency, selectivity, and pharmacokinetic profiles.[3][4][5][6] Its presence can improve aqueous solubility and provide a hydrogen bond acceptor (the nitrogen atom), which can be crucial for target binding.[3] The stereochemistry of the pyrrolidine ring and its substituents can also play a critical role in the biological activity of the molecule.[4][6] In the context of the target compound, the pyrrolidine moiety at the 2-position of the thiazole ring is likely to influence its interaction with biological targets and its overall physicochemical properties.
-
The 4-Amino Group: The amino group at the 4-position is a key functional group that can participate in hydrogen bonding and act as a nucleophile in further chemical modifications. Its presence is common in many biologically active thiazole derivatives.
-
The 5-Ethyl Carboxylate Group: The ethyl carboxylate group at the 5-position is an electron-withdrawing group that can influence the reactivity of the thiazole ring. It also provides a handle for further synthetic modifications, such as conversion to amides or other derivatives, which can be explored to modulate the compound's biological activity.
Predicted Physicochemical Properties
Based on the analysis of similar structures, the following physicochemical properties for Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate can be predicted.[7]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~255.3 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| cLogP | ~2.0 - 2.5 | Indicates a balance between lipophilicity and hydrophilicity, which is important for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 (from the 4-amino group) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 (2 from the carboxylate, 1 from the pyrrolidine N, 1 from the thiazole N) | Enhances interactions with biological targets and improves solubility. |
| Polar Surface Area (PSA) | ~85 Ų | Suggests good potential for oral absorption. |
Proposed Synthesis: A Modified Hantzsch Thiazole Synthesis Approach
A plausible and efficient method for the synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a variation of the well-established Hantzsch thiazole synthesis.[8][9][10][11][12] This reaction typically involves the condensation of an α-haloketone with a thioamide. For our target molecule, a multi-step, one-pot approach can be envisioned.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate
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To a stirred solution of ethyl 2-cyano-2-(ethoxymethylene)acetate (1 equivalent) in ethanol at room temperature, add pyrrolidine (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate
-
To a solution of the crude ethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate (1 equivalent) from the previous step in ethanol, add elemental sulfur (1.2 equivalents) and morpholine (0.5 equivalents) as a catalyst.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to afford the pure Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet corresponding to the ethyl group of the ester. - Two multiplets corresponding to the protons of the pyrrolidine ring. - A broad singlet for the NH₂ protons at the 4-position, which would be exchangeable with D₂O. |
| ¹³C NMR | - Signals for the carbonyl carbon of the ester and the two carbons of the ethyl group. - Signals for the four distinct carbons of the pyrrolidine ring. - Signals for the three carbons of the thiazole ring, with the C2 carbon attached to the pyrrolidine showing a characteristic downfield shift. |
| Mass Spectrometry (ESI-MS) | - A prominent peak corresponding to the molecular ion [M+H]⁺. |
| FT-IR | - Stretching vibrations for N-H (amino group), C-H (aliphatic and aromatic), C=O (ester), and C=N (thiazole ring). |
Protocol: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13]
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
To confirm the NH₂ peak, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum.[13]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[13]
-
Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
-
Potential Biological Activities and Applications
Based on the known biological activities of structurally similar 2-aminothiazole derivatives, Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a promising candidate for several therapeutic applications.
Anticancer Activity
Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[1] The pyrrolidine moiety has also been incorporated into compounds with significant antiproliferative effects.[14] It is plausible that the target compound could exhibit cytotoxic effects on cancer cell lines.
Antimicrobial Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[15][16][17] Derivatives have shown activity against a broad spectrum of bacteria and fungi. The combination of the thiazole and pyrrolidine moieties may lead to compounds with significant antimicrobial properties.
Experimental Workflow for Biological Evaluation
Caption: Workflow for assessing the biological activity of the target compound.
Detailed Protocols for In Vitro Biological Assays
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is for determining the cytotoxicity of the compound against a panel of human cancer cell lines.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the effect of the compound on tubulin polymerization.[18][19][20]
-
Reagents and Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter).
-
General tubulin buffer.
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls.[18]
-
96-well, black, flat-bottom plates.
-
Fluorescence microplate reader with temperature control.
-
-
Assay Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, GTP, and the fluorescent reporter in general tubulin buffer.[18]
-
Prepare serial dilutions of the test compound and controls.
-
Pre-warm the 96-well plate to 37°C.
-
Add the test compound dilutions and controls to the wells.
-
Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals for at least 60 minutes at 37°C.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.[21]
-
Bacterial Strains and Culture Conditions:
-
Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Grow the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the test compound in broth in a 96-well microtiter plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate represents a novel chemical entity with significant potential for drug discovery. Based on the well-established pharmacological importance of the 2-aminothiazole scaffold and the beneficial properties conferred by the pyrrolidine moiety, this compound is a prime candidate for investigation as an anticancer and/or antimicrobial agent. The synthetic route proposed herein is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The provided experimental protocols offer a clear path for the synthesis, characterization, and biological evaluation of this promising molecule. Further research, including in vivo studies and mechanism of action elucidation, will be crucial to fully realize the therapeutic potential of this and related compounds.
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